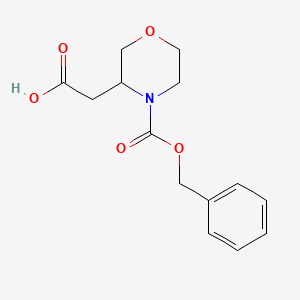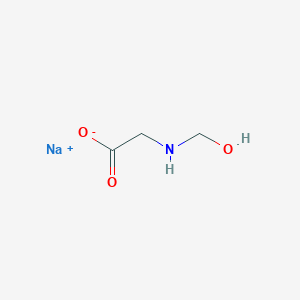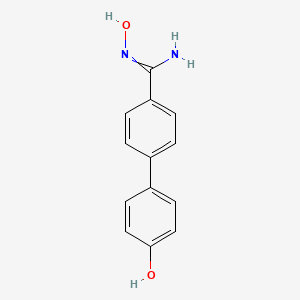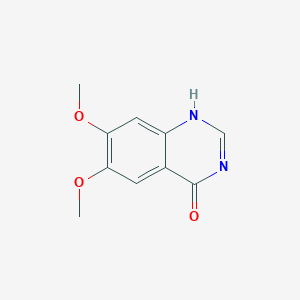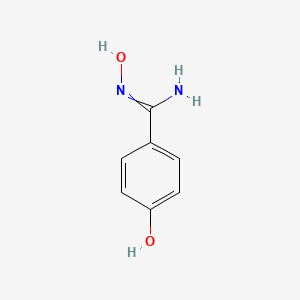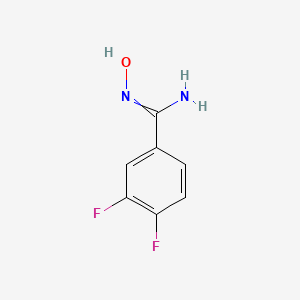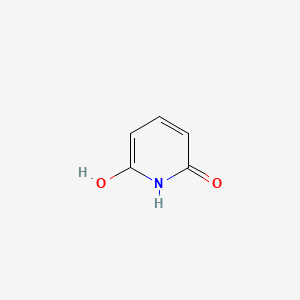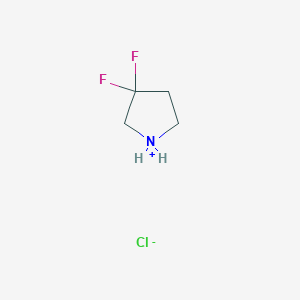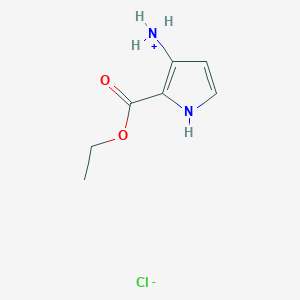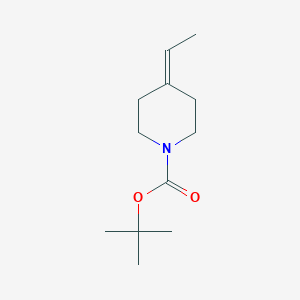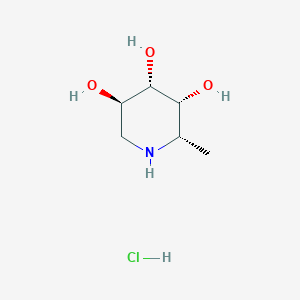
Deoxyfuconojirimycin hydrochloride
Vue d'ensemble
Description
Deoxyfuconojirimycin hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO3 and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Deoxyfuconojirimycin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deoxyfuconojirimycin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of alpha-L-fucosidase : Deoxyfuconojirimycin is a potent, specific, and competitive inhibitor of human liver alpha-L-fucosidase, with potential applications in treating diseases related to glycosidase activity (Winchester et al., 1990).
Activity against cancer cell lines : N-alkyl derivatives of deoxyfuconojirimycin, tested against α-fucosidases from different origins, have shown activity against cancer cell lines, indicating potential applications in cancer therapy (Zhou et al., 2019).
Biological properties of D- and L-1-deoxyazasugars : L-enantiomers of derivatives of deoxyfuconojirimycin have been synthesized and studied for their inhibitory effects on glycosidases, showing potential therapeutic implications for lysosomal storage diseases (Kato et al., 2005).
Therapeutic applications : Deoxyfuconojirimycin derivatives have shown promise in regulating blood sugar levels, resisting viruses and tumors, and other therapeutic applications (Ming, 2012).
Clinical applications of derivatives : Derivatives of deoxyfuconojirimycin, like miglitol, miglustat, and migalastat, have been applied clinically to treat diseases such as diabetes and lysosomal storage disorders (Wang et al., 2020).
Insulin resistance and diabetes treatment : Studies have indicated that deoxyfuconojirimycin can alleviate insulin resistance and improve insulin sensitivity, making it a potentially valuable treatment for diabetes mellitus (Liu et al., 2015).
Obesity prevention : Intake of deoxyfuconojirimycin has been associated with the prevention of diet-induced obesity through increases in adiponectin in mice, suggesting potential applications in weight management (Tsuduki et al., 2013).
Bioavailability enhancement : Research has focused on enhancing the oral bioavailability of deoxyfuconojirimycin through controlled release matrix pellets, indicating ongoing efforts to improve its clinical applications (Sun et al., 2019).
Inhibition of HIV virus spread : Deoxyfuconojirimycin has shown potential in inhibiting the spread of the HIV virus, specifically by blocking envelope glycoprotein-mediated membrane fusion (Papandréou et al., 2002).
Biological production : The biological production of deoxyfuconojirimycin, especially via microbial fermentation, is an area of research with implications for industrial applications and therapeutic uses (Zhang et al., 2019).
Propriétés
IUPAC Name |
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H/t3-,4+,5+,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBWMUIVLOMIL-NQZVPSPJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(CN1)O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyfuconojirimycin hydrochloride | |
CAS RN |
210174-73-5 | |
| Record name | (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-triol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Amino(cyclopentyl)methylidene]azanium;chloride](/img/structure/B7721262.png)
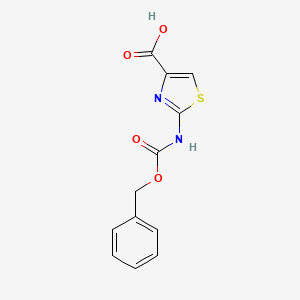
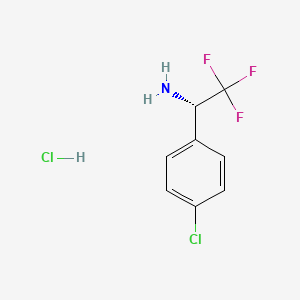
![[1-Amino-2-(4-chlorophenoxy)ethylidene]azanium;chloride](/img/structure/B7721280.png)
